Structure Elucidation of 5-Carbamoyl-6-chloropicolinic Acid: A Multi-Technique, Self-Validating Approach
Structure Elucidation of 5-Carbamoyl-6-chloropicolinic Acid: A Multi-Technique, Self-Validating Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical development and materials science, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its biological activity, and its safety profile. 5-Carbamoyl-6-chloropicolinic acid, a substituted pyridine derivative, represents a class of molecules with significant potential as intermediates in the synthesis of novel therapeutic agents and functional materials. The presence of multiple reactive functional groups—a carboxylic acid, an amide, and a halogen on an aromatic ring—makes its unequivocal structure elucidation a critical step in any research and development pipeline.
This guide eschews a simple recitation of data. Instead, it presents a holistic and logical workflow, grounded in the principle of orthogonal verification. We will demonstrate how a synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system, where each piece of evidence corroborates the others, culminating in a structural assignment of the highest confidence. The methodologies described herein are designed to be robust, repeatable, and compliant with the rigorous standards expected in the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Target Molecule: Hypothesized Structure and Nomenclature
The starting point for any structure elucidation is the name of the compound itself, which, according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, provides a blueprint of the expected molecular architecture.[4][5][6]
Compound: 5-Carbamoyl-6-chloropicolinic acid
-
Picolinic acid: This is the parent structure, pyridine-2-carboxylic acid, indicating a pyridine ring with a carboxylic acid group at the C2 position.[7][8]
-
6-chloro: A chlorine atom is substituted at the C6 position of the pyridine ring.
-
5-carbamoyl: A carbamoyl group (-CONH₂) is substituted at the C5 position.
Based on these rules, the hypothesized structure and the standard numbering convention for the pyridine ring are as follows:
Caption: IUPAC numbering of 5-Carbamoyl-6-chloropicolinic acid.
The Orthogonal Analytical Workflow
Caption: A self-validating workflow for structure elucidation.
Experimental Protocols: A Practical Guide
The validity of any analytical result begins with meticulous sample handling and data acquisition. The following protocols are presented as a standard operating procedure for this analysis.
Sample Preparation
-
Purity Assessment: Prior to detailed analysis, assess the sample's purity using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The goal is to ensure the sample is >98% pure to avoid interference from impurities.
-
MS Sample: Prepare a 1 mg/mL solution in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote ionization.
-
NMR Sample: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and amide functionalities and to allow for the observation of exchangeable protons (from -COOH and -NH₂).
-
IR Sample: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Protocol:
-
Calibrate the mass analyzer using a known standard immediately prior to the run.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Set the mass range from m/z 50 to 500.
-
Perform a data-dependent MS/MS experiment to induce fragmentation of the most abundant parent ion. Select the precursor ion with an isolation window of 1-2 m/z and apply collision-induced dissociation (CID) energy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.
-
Protocol:
-
Acquire a background spectrum of the empty sample compartment (or KBr pellet blank).
-
Place the sample in the beam path.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis and Structural Interpretation
This section details the causal links between the acquired data and the molecular structure.
Mass Spectrometry: The Molecular Blueprint
The primary role of HRMS is to provide the exact molecular weight and, by extension, the elemental formula.
-
Expected Molecular Formula: C₇H₅ClN₂O₃
-
Expected Monoisotopic Mass: 200.0040 Da
Interpretation of Results:
-
Molecular Ion Peak: The HRMS spectrum in negative ion mode should show a prominent peak for [M-H]⁻ at m/z 198.9969. In positive ion mode, a peak for [M+H]⁺ at m/z 201.0114 is expected. The high-resolution measurement should confirm the elemental formula C₇H₅ClN₂O₃ with a mass error of < 5 ppm.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern.[10][11] There will be an M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom in the molecule.
-
Fragmentation (MS/MS): The fragmentation pattern provides a "fingerprint" of the molecule's connectivity.
Caption: Plausible MS/MS fragmentation pathway for [M-H]⁻.
-
Loss of H₂O (18 Da): A common loss from a carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation is a hallmark fragmentation of carboxylic acids.
-
Loss of HCN (27 Da): Fragmentation of the pyridine ring itself.
This fragmentation data strongly supports the presence of a carboxylic acid and a nitrogen-containing aromatic ring.
FTIR Spectroscopy: Identifying the Functional Groups
The FTIR spectrum reveals the types of chemical bonds present through their characteristic vibrational frequencies.[12][13][14]
Expected Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
|---|---|---|---|
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very broad, often obscuring C-H stretches.[15] |
| ~3400 & ~3200 | Primary Amide | N-H Stretch | Two distinct sharp-to-medium bands.[16] |
| ~1710 - 1680 | Carboxylic Acid | C=O Stretch | Strong, sharp absorption. |
| ~1660 | Amide (Amide I) | C=O Stretch | Strong, sharp absorption, distinct from the acid C=O.[12] |
| ~1600 | Amide (Amide II) | N-H Bend | Medium to strong absorption.[16] |
| ~1600 - 1450 | Aromatic Ring | C=C Stretch | Multiple medium-to-weak bands. |
| ~1100 - 1000 | Aryl-Cl | C-Cl Stretch | Medium intensity band in the fingerprint region. |
The observation of these distinct bands, particularly the very broad O-H stretch, the two N-H peaks, and two separate carbonyl absorptions, provides compelling evidence for the simultaneous presence of both a carboxylic acid and a primary amide group.
NMR Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy provides the most detailed picture, revealing the chemical environment and connectivity of each carbon and hydrogen atom.[17][18]
¹H NMR (400 MHz, DMSO-d₆) Interpretation:
-
δ ~13.0 ppm (1H, very broad singlet): This signal is characteristic of the highly deshielded carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
δ ~8.4 ppm (1H, doublet, J ≈ 2.5 Hz): This corresponds to the proton at the C4 position (H4). It is deshielded by the electron-withdrawing nature of the pyridine nitrogen and adjacent carbonyl group. It appears as a doublet due to coupling with H3.
-
δ ~8.2 ppm and ~7.8 ppm (2H, two broad singlets): These are the two protons of the primary amide (-NH₂). They are often broad and may appear as two separate signals due to restricted rotation around the C-N bond.
-
δ ~8.0 ppm (1H, doublet, J ≈ 2.5 Hz): This corresponds to the proton at the C3 position (H3). It couples with H4, resulting in a doublet with the same coupling constant.
The key takeaway is the presence of only two aromatic protons, appearing as a pair of doublets, which is definitive for a di-substituted pyridine ring with protons at adjacent positions.
¹³C NMR (100 MHz, DMSO-d₆) Interpretation: The spectrum should display 7 distinct carbon signals, corresponding to the 7 carbon atoms in the molecule.
-
δ ~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~164 ppm: Amide carbonyl carbon (C=O).
-
δ ~150-120 ppm (5 signals): These correspond to the five sp² hybridized carbons of the substituted pyridine ring. The carbon attached to the chlorine (C6) will be significantly shifted compared to unsubstituted pyridine.
-
The relative chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.
2D NMR (HMBC) Confirmation: The HMBC spectrum provides the final, unambiguous proof of connectivity by showing correlations between protons and carbons that are 2 or 3 bonds apart.
Caption: Key HMBC correlations confirming the molecular framework.
-
H3 will show correlations to C2, C4, and C5.
-
H4 will show correlations to C2, C5, C6, and the amide carbonyl carbon. This last correlation is particularly powerful, as it directly links the aromatic proton at C4 to the carbamoyl group at C5.
Synthesis of Evidence: The Final Verdict
The convergence of data from all three orthogonal techniques provides an undeniable confirmation of the proposed structure.
| Analytical Technique | Observation | Conclusion |
| High-Resolution MS | Correct molecular formula (C₇H₅ClN₂O₃) confirmed with < 5 ppm error. A 3:1 M:M+2 isotopic pattern observed. | Compound has the correct elemental composition and contains one chlorine atom. |
| FTIR Spectroscopy | Characteristic bands for -OH (broad), -NH₂ (two peaks), two distinct C=O groups, and Ar-Cl observed. | The molecule contains a carboxylic acid, a primary amide, and a chlorinated aromatic ring. |
| ¹H NMR Spectroscopy | Two aromatic protons observed as a pair of doublets. Signals for one -COOH and one -CONH₂ group are present. | Confirms a 1,2,3,4-tetrasubstituted pyridine ring with adjacent protons. |
| ¹³C NMR Spectroscopy | Seven unique carbon signals observed, including two carbonyls and five aromatic carbons. | The carbon count matches the proposed structure. |
| 2D NMR (HMBC) | Key correlations link the aromatic protons to the correct ring carbons and the C5-carbamoyl group. | Unambiguously confirms the connectivity and substitution pattern of the molecule. |
The Gold Standard: Single-Crystal X-ray Crystallography
While the spectroscopic evidence presented is overwhelmingly conclusive for most applications, single-crystal X-ray diffraction remains the absolute gold standard for structure determination.[19][20][21] If a suitable single crystal of the compound can be grown, this technique can provide a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[22][23] This is particularly valuable in drug development for understanding crystal packing and polymorphism.
Conclusion
The structure of 5-Carbamoyl-6-chloropicolinic acid has been unequivocally determined through a systematic and self-validating analytical workflow. By integrating the precise mass and formula data from HRMS, the functional group identification from FTIR, and the detailed connectivity map from multi-dimensional NMR, we have built a case for the structure that is robust, reliable, and scientifically sound. This multi-technique approach ensures the highest level of confidence, a non-negotiable requirement for advancing chemical entities in regulated environments like drug development.
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